5-(Pyridin-3-yl)picolinonitrile
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Overview
Description
5-(Pyridin-3-yl)picolinonitrile is an organic compound with the molecular formula C11H7N3 It is a derivative of picolinonitrile, featuring a pyridine ring attached to the 5-position of the picolinonitrile structure
Mechanism of Action
Target of Action
Pyridine-containing compounds have been found to have significant medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
It’s known that pyridine derivatives can modify the properties of compounds, sometimes changing their application, and can be a unique pharmacophore .
Biochemical Pathways
Pyridine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The properties of the compound, such as its molecular weight of 18119 , could influence its pharmacokinetic profile.
Result of Action
Pyridine derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Pyridin-3-yl)picolinonitrile in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Metabolic Pathways
It’s possible that it could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It’s possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)picolinonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds between two organic fragments. The reaction conditions for this synthesis are generally mild and tolerant of various functional groups. The process involves the use of a palladium catalyst and an organoboron reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce primary amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
5-(Pyridin-3-yl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Bipyridine-6-carbonitrile
- 4-(Pyridin-3-yl)picolinonitrile
- 2-(Pyridin-3-yl)picolinonitrile
Uniqueness
5-(Pyridin-3-yl)picolinonitrile is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
5-pyridin-3-ylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-6-11-4-3-10(8-14-11)9-2-1-5-13-7-9/h1-5,7-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCHWQGKUMKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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